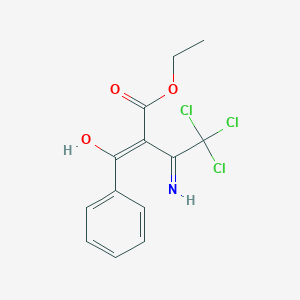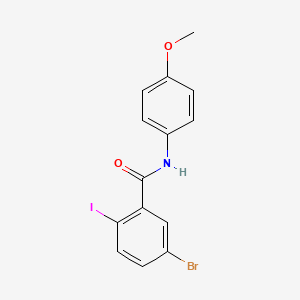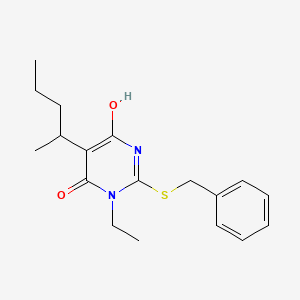![molecular formula C20H23N3O2 B5962766 N-(3-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5962766.png)
N-(3-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, commonly known as MPUC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPUC is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
MPUC has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPUC has been shown to have anticancer properties, with studies showing its effectiveness against various cancer cell lines. MPUC has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In drug discovery, MPUC has been used as a lead compound for the development of new drugs, with studies showing its potential as a scaffold for the design of new anti-cancer and anti-inflammatory agents. In material science, MPUC has been used as a building block for the synthesis of new materials, with studies showing its potential as a precursor for the synthesis of new polymers and dendrimers.
Wirkmechanismus
The mechanism of action of MPUC is not fully understood, but studies have shown that it targets various cellular pathways involved in cancer and inflammation. MPUC has been shown to inhibit the activity of proteins involved in cancer cell proliferation, including cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4). MPUC has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in the regulation of inflammation. By inhibiting these proteins, MPUC has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models.
Biochemical and physiological effects:
MPUC has been shown to have various biochemical and physiological effects, including its ability to inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation. MPUC has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPUC in lab experiments include its low toxicity, high yield, and potential for use as a lead compound for the development of new drugs. However, one limitation of using MPUC in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on MPUC, including its use as a scaffold for the design of new anti-cancer and anti-inflammatory agents. Further studies are needed to fully understand the mechanism of action of MPUC and its potential applications in various fields. Additionally, studies are needed to optimize the synthesis method of MPUC to improve its yield and reduce its cost.
Synthesemethoden
The synthesis of MPUC has been achieved using various methods, including the reaction of 3-methylbenzoyl isocyanate with 4-(1-piperidinyl) aniline. Another method involves the reaction of 3-methylphenyl isocyanate with 4-(1-piperidinyl) aniline in the presence of a catalyst. The yield of MPUC varies depending on the method used, with some methods yielding up to 90% of the product.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-5-7-18(14-15)22-20(25)21-17-10-8-16(9-11-17)19(24)23-12-3-2-4-13-23/h5-11,14H,2-4,12-13H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKJSBYYHRXTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B5962683.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5962694.png)

![1-(3-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5962716.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5962720.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5962726.png)

![2-[1-(1-isopropyl-4-piperidinyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5962730.png)
![N-[1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5962733.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-(1-naphthyl)ethyl]propanamide](/img/structure/B5962746.png)
![5-(2-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5962754.png)

![ethyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5962765.png)
![1-{1-[1'-(2,3-dimethylphenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B5962779.png)